molecular formula C8H12N2O B14492459 2-Methoxy-4,5,6-trimethylpyrimidine CAS No. 65641-61-4

2-Methoxy-4,5,6-trimethylpyrimidine

Cat. No.: B14492459
CAS No.: 65641-61-4
M. Wt: 152.19 g/mol
InChI Key: ORRXVLKUTUFPSC-UHFFFAOYSA-N
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Description

2-Methoxy-4,5,6-trimethylpyrimidine is a heterocyclic aromatic compound with the molecular formula C8H12N2O It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4,5,6-trimethylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-methoxypyrimidine with methylating agents under controlled conditions. For example, the reaction of 2-methoxypyrimidine with methyl iodide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,5,6-trimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines .

Scientific Research Applications

2-Methoxy-4,5,6-trimethylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4,5,6-trimethylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4,5,6-trimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methoxy and methyl groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

65641-61-4

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-methoxy-4,5,6-trimethylpyrimidine

InChI

InChI=1S/C8H12N2O/c1-5-6(2)9-8(11-4)10-7(5)3/h1-4H3

InChI Key

ORRXVLKUTUFPSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1C)OC)C

Origin of Product

United States

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